Zervamicin iib

Description

Classification and General Characteristics of Peptaibols

Peptaibols are a class of peptide antibiotics produced by various fungi. pnas.org They are characterized by several key features: a linear peptide chain typically containing 5 to 20 amino acid residues, a high proportion of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol. pnas.orgnih.govnih.govresearchgate.net These structural elements confer an amphipathic nature to peptaibols, which is crucial for their biological activity. akjournals.com Their ability to form voltage-dependent ion channels in lipid bilayers is a hallmark of this class of molecules. akjournals.comresearchgate.netcore.ac.uk Peptaibols are synthesized by non-ribosomal peptide synthetases (NRPSs), large multifunctional enzymes that allow for the incorporation of unusual amino acids. nih.govakjournals.com

Historical Context of Zervamicin IIB Discovery and Initial Characterization

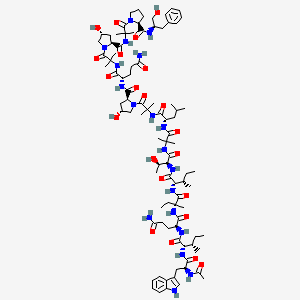

This compound, along with other zervamicins, was first isolated from the fungus Emericellopsis salmosynnemata. core.ac.ukpsu.eduresearchgate.net Initial studies identified Zervamicin II as a neutral polypeptide, distinguishing it from the acidic Zervamicin I. researchgate.net Early characterization revealed its activity against Gram-positive bacteria. core.ac.ukpsu.edu The amino acid sequence of this compound is Ac-Trp-Ile-Gln-Iva-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-Phl. psu.edu This 16-residue peptide contains several non-standard amino acids, including isovaline (B112821) (Iva), α-aminoisobutyric acid (Aib), 4-hydroxyproline (B1632879) (Hyp), and the C-terminal amino alcohol, phenylalaninol (Phl). core.ac.ukpsu.edu

Significance of this compound as a Model Peptaibol for Channel Formation Studies

This compound has emerged as a valuable model for studying how peptides form ion channels in membranes. It is known to create voltage-dependent ion channels with multiple distinct conductance levels in artificial lipid bilayers. researchgate.netrcsb.orgnih.gov This property allows researchers to investigate the assembly of peptide monomers into functional channel structures. The prevailing "barrel-stave" model, where multiple peptide helices aggregate to form a pore, is often invoked to explain the action of peptaibols like this compound. psu.edurcsb.org The amphiphilic nature of the this compound helix, with its distinct polar and nonpolar faces, is well-suited for this type of transmembrane arrangement. psu.edu

Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the conformation of this compound. In various solvent environments and when bound to micelles that mimic a membrane environment, this compound adopts a bent helical structure. researchgate.netcore.ac.ukpsu.edurcsb.org The N-terminus typically forms an α-helix, while the C-terminal portion exhibits a mixed 3(10)-helix/α-helix hydrogen-bonding pattern. psu.edurcsb.org A notable feature is the kink in the helix introduced by the Hyp10 residue. nih.gov The flexibility of polar side chains is thought to be crucial for creating a favorable environment for ion transport through the channel pore. nih.gov

Overview of Research Trajectories on this compound

Research on this compound has followed several key trajectories. A primary focus has been the detailed structural characterization of the peptide in different environments to understand its conformational dynamics. nih.gov Studies have employed techniques like NMR and X-ray crystallography on analogues to elucidate its three-dimensional structure. core.ac.ukpnas.orgleibniz-fli.de

Another major area of investigation is the mechanism of ion channel formation. Researchers have explored how this compound monomers insert into and assemble within lipid bilayers to form pores. rcsb.orgnih.gov Molecular modeling studies have been used to build and analyze models of this compound channels, typically as bundles of four to eight helices. nih.gov

Furthermore, the relationship between the structure of this compound and its biological activity continues to be an active area of research. By comparing this compound with other peptaibols, such as Antiamoebin I, scientists aim to understand how subtle differences in sequence and structure translate to variations in channel-forming ability and biological potency. proteopedia.org The total synthesis of this compound and its analogues has also been a significant endeavor, enabling more detailed structure-function studies. acs.orgacs.org

Structure

2D Structure

Properties

CAS No. |

79395-85-0 |

|---|---|

Molecular Formula |

C90H139N19O22 |

Molecular Weight |

1839.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C90H139N19O22/c1-19-48(6)68(99-71(117)62(94-51(9)112)40-53-43-93-58-31-26-25-30-57(53)58)78(124)97-60(34-36-67(92)116)73(119)106-90(18,21-3)82(128)101-69(49(7)20-2)79(125)100-70(50(8)111)80(126)105-86(10,11)81(127)98-61(38-47(4)5)74(120)103-89(16,17)84(130)108-44-55(113)41-64(108)76(122)96-59(33-35-66(91)115)72(118)102-88(14,15)85(131)109-45-56(114)42-65(109)77(123)104-87(12,13)83(129)107-37-27-32-63(107)75(121)95-54(46-110)39-52-28-23-22-24-29-52/h22-26,28-31,43,47-50,54-56,59-65,68-70,93,110-111,113-114H,19-21,27,32-42,44-46H2,1-18H3,(H2,91,115)(H2,92,116)(H,94,112)(H,95,121)(H,96,122)(H,97,124)(H,98,127)(H,99,117)(H,100,125)(H,101,128)(H,102,118)(H,103,120)(H,104,123)(H,105,126)(H,106,119)/t48-,49-,50+,54+,55+,56+,59-,60-,61-,62-,63-,64-,65-,68-,69-,70-,90+/m0/s1 |

InChI Key |

ORHLIQNDLPNECR-ABXCHVPDSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Dynamics of Zervamicin Iib

High-Resolution NMR Spectroscopy for Spatial Structure Determination

High-resolution NMR spectroscopy has been the cornerstone for determining the spatial structure of Zervamicin IIB in various environments, from simple isotropic solvents to more complex, membrane-mimicking anisotropic systems.

NMR studies of this compound in isotropic (uniform) solvent systems have provided foundational insights into its intrinsic structural preferences. Research conducted in various mixed solvents, with polarities ranging from chloroform/methanol (B129727) (9:1, v/v) to methanol/water (1:1, v/v), revealed that the peptide consistently adopts a very similar structure. nih.gov

This structure is characterized as a bent, amphiphilic helix. nih.gov In methanol, the stability of this helix is comparable to that of helices found in globular proteins. nih.gov Detailed analysis using techniques such as 2D double quantum filtered correlated spectroscopy (DQF-COSY), total correlated spectroscopy (TOCSY), and nuclear Overhauser effect spectroscopy (NOESY) has allowed for complete resonance assignment. core.ac.uk

A key feature identified in isotropic solvents is a significant bend in the helix of approximately 47° located at the Hyp10 residue. nih.govrcsb.org This bending is a stable feature of the peptide's conformation in solution. nih.gov The concave surface of the helix is formed by bulky hydrophobic side chains, while the convex side displays polar groups, contributing to its amphiphilic nature. core.ac.uk

| Parameter | Finding in Isotropic Solvents | Source(s) |

| Overall Structure | Bent amphiphilic helix | nih.gov |

| Helix Bending Angle | ~47° at Hyp10 | nih.govrcsb.org |

| Structural Stability | High; comparable to helices in globular proteins | nih.gov |

| NMR Techniques Used | DQF-COSY, TOCSY, NOESY | core.ac.uk |

To understand how this compound functions, it is essential to study its structure within an anisotropic environment that mimics a biological membrane. Solid-state NMR spectroscopy has been employed to investigate the peptide's topology and orientation when associated with phospholipid bilayers. umanitoba.ca

When bound to dodecylphosphocholine (B1670865) (DPC) micelles, a membrane-mimicking environment, this compound maintains its bent helical conformation. nih.govrcsb.org However, the bending angle is reduced to approximately 23° at Hyp10, indicating that the membrane environment influences its flexibility. nih.govrcsb.orgpdbj.org NOESY spectra combined with relaxation probes show a peripheral binding mode to the micelle, with the N-terminus slightly more deeply immersed into the micelle's interior. nih.govresearchgate.net

Studies using oriented phospholipid bilayers have shown that the orientation of Zervamicin II is highly dependent on the lipid environment. umanitoba.canih.gov

In bilayers with shorter fatty acyl chains, such as 1,2-dicapryl-sn-glycero-3-phosphocholine (di-C10:0-PC) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (di-C12:0-PC), the peptide exhibits a transmembrane alignment. umanitoba.canih.govscilit.com

Conversely, in bilayers with longer acyl chains, it adopts an orientation predominantly parallel to the membrane surface. umanitoba.canih.govscilit.com

| Environment | Bending Angle | Orientation | Source(s) |

| DPC Micelles | ~23° at Hyp10 | Peripheral, parallel to surface | nih.govrcsb.orgpdbj.org |

| di-C10:0-PC / di-C12:0-PC Bilayers | Not specified | Transmembrane | umanitoba.canih.govscilit.com |

| Long-Chain PC Bilayers | Not specified | Parallel to surface | umanitoba.canih.govscilit.com |

Isotope labeling is a powerful strategy that enhances NMR sensitivity and allows for site-specific investigation, which is particularly crucial for solid-state NMR. sigmaaldrich.com For this compound, a procedure for preparing specifically labeled peptides has been developed by culturing the producing fungus, Emericellopsis salmosynnemata, on a synthetic medium containing highly isotopically enriched amino acids. nih.gov

This method has been successfully used to incorporate labels such as [1'-15N]-L-Trp-1 and deuterated [2',4',5',6',7'-2H5]-L-Trp-1 and [2',3',4',5',6'-2H5]-L-Phl-16 into the this compound molecule on a preparative scale. nih.gov The incorporation of 15N is particularly valuable for proton-decoupled 15N solid-state NMR spectroscopy, which was used to determine the peptide's orientation in different lipid bilayers. umanitoba.canih.gov These labeling techniques are indispensable for overcoming spectral complexity and enabling detailed structural and dynamic studies in complex biological systems. nih.gov

X-ray Crystallography of this compound and Related Peptaibols

While NMR provides detailed information about structure in solution and membrane environments, X-ray crystallography offers a high-resolution view of the peptide in its solid, crystalline state. X-ray crystallographic studies have confirmed that this compound adopts an amphipathic helical conformation, consistent with NMR findings. umanitoba.ca These studies have also provided crucial details about intermolecular interactions. For instance, the crystal structure revealed an intermolecular hydrogen-bonding interaction between the Hyp10 and the Gln11 side chain, which is suggested to be important for stabilizing the helical bundles that form ion channels. umanitoba.ca

Characterization of Secondary and Tertiary Structural Motifs

The this compound peptide does not have a uniform helical structure along its entire length. Instead, it features a combination of α-helical and 3(10)-helical segments.

N-terminus: The N-terminal portion of the peptide predominantly forms an α-helix. nih.govnih.gov

C-terminus: The C-terminal part exhibits a mixed 3(10)/α-helical hydrogen bond pattern. nih.govnih.govrcsb.org

Further refinement of the structure using trans-hydrogen bond J couplings has provided a more detailed picture. nih.gov These measurements revealed a bifurcated hydrogen bond in the middle of the peptide, where the amide proton of Aib(12) is simultaneously bonded to the carbonyl oxygens of both Leu(8) and Aib(9). nih.gov This complex hydrogen-bonding network contributes to the high stability and specific bent conformation of the this compound helix. nih.gov

| Residue Segment | Dominant Secondary Structure | Key Features | Source(s) |

| N-Terminus | α-helix | - | nih.govnih.gov |

| Middle (Aib12) | Mixed | Bifurcated H-bond between HN of Aib(12) and CO of Leu(8)/Aib(9) | nih.gov |

| C-Terminus | Mixed 3(10)/α-helix | - | nih.govnih.govrcsb.org |

Identification and Role of Kinks and Bends (e.g., Hydroxyproline (B1673980) Residues)

The spatial structure of this compound is characterized by a distinct bent helical conformation. nih.govresearchgate.net This structural feature is not uniform throughout the molecule but is localized to a specific region, creating a hinge-like point. Molecular modeling and structural studies have identified the residue Hydroxyproline at position 10 (Hyp10) as the primary locus for this kink in the helical backbone. nih.gov The presence of this imino acid residue disrupts the regular helical pattern, inducing a significant bend.

The degree of this bend has been shown to be influenced by the surrounding environment. Early studies using nuclear magnetic resonance (NMR) spectroscopy revealed a notable difference in the bending angle at Hyp10 when measured in different media. nih.govresearchgate.net More recent refinements based on transhydrogen bond J couplings have provided a more consistent view of the hinge region's stability across different environments, suggesting a relatively stable, small bend. nih.gov This kink is crucial for the molecule's biological function, facilitating the packing of multiple this compound monomers into helix bundles, which form ion channels in membranes. nih.gov

| Environment | Reported Bending Angle (Degrees) | Reference |

|---|---|---|

| Isotropic Solvents | 47° | nih.gov |

| Dodecylphosphocholine (DPC) Micelles | 23° | nih.gov |

| Methanol Solution / DPC Micelles (Refined Structure) | ~20° | nih.gov |

Hydrogen Bonding Networks and Helical Stability

The helical structure of this compound is stabilized by a complex network of intramolecular hydrogen bonds. The nature of this hydrogen-bonding pattern varies along the peptide's length. The N-terminus predominantly adopts a classic α-helical conformation. nih.govnih.gov In contrast, the C-terminal portion of the molecule features a mixed hydrogen-bond pattern, incorporating characteristics of a 3(10)-helix alongside the α-helix. nih.govnih.gov

Measurements of transhydrogen bond couplings in a methanol solution have indicated that the stability of the this compound helix is robust, comparable to the helical stability observed in globular proteins. nih.gov A particularly noteworthy feature identified through energy calculations is a bifurcated hydrogen bond located in the middle of the peptide helix. This occurs where the amide proton of Aib12 forms a hydrogen bond simultaneously with the carbonyl oxygens of both Leu8 and Aib9. nih.gov

Analysis of Amphiphilic Properties and Hydrophobicity Profiles

This compound is a distinctly amphiphilic molecule, a property critical to its membrane-perturbing activities. nih.govnih.gov This amphiphilicity arises from the specific arrangement of amino acid residues, which segregates polar and nonpolar side chains onto opposite faces of the helical structure. This spatial separation creates a hydrophobic face and a hydrophilic, or polar, face.

Analysis of the surface hydrophobicity confirms that this amphipathic nature is well-suited for the formation of transmembrane bundles, consistent with a "barrel-stave" model of ion channel formation. nih.govresearchgate.net The convex side of the helix presents a large polar patch. nih.gov This region's polarity is enhanced by the presence of three exposed backbone carbonyl groups from Aib7, Aib9, and Hyp10, in addition to the polar side chains of Hyp10, Gln11, and Hyp13. nih.gov This pronounced polar surface is a unique structural feature that distinguishes this compound from other peptaibols. nih.gov The molecule's hydrophobic and amphipathic characteristics are directly correlated with its membrane binding affinity and its ability to disrupt membrane integrity. nih.gov

| Helix Face | Contributing Residues and Features | Reference |

|---|---|---|

| Polar (Convex) Face | Exposed backbone carbonyls (Aib7, Aib9, Hyp10); Polar side chains (Hyp10, Gln11, Hyp13) | nih.gov |

| Nonpolar Face | Hydrophobic residues (e.g., Leu, Val, Trp, Aib) arranged on the opposite face of the helix | nih.govresearchgate.net |

Conformational Heterogeneity and Dynamic Behavior in Different Environments

The conformation of this compound exhibits dynamic behavior, adapting its structure in response to different chemical and physical environments. A key aspect of this dynamic nature is the variability of the bend at the Hyp10 residue. As noted previously, the bending angle was found to differ significantly between isotropic solvents and the more structured, anisotropic environment of dodecylphosphocholine (DPC) micelles (47° vs 23°). nih.govresearchgate.net However, further structural refinement suggests that this hinge region possesses considerable stability, maintaining a bend of approximately 20° in both methanol and DPC micelles. nih.gov

The interaction of this compound with lipid bilayers is also highly dependent on the properties of the membrane. Studies have shown that the peptide's binding affinity and the penetration depth of its N-terminal Tryptophan (Trp) residue are strongly influenced by the thickness of the membrane. nih.gov In thinner membranes, this compound displays a greater tendency to align in a transmembrane orientation. nih.gov Conversely, in thicker membranes, it favors an in-plane association with the membrane surface. nih.gov Furthermore, the molecule exhibits conformational flexibility in its polar sidechains, such as Gln3 and Hyp10, which is believed to be essential for the channel to effectively mimic an aqueous environment for ion transport. nih.gov This dynamic behavior and conformational adaptability are central to its mechanism of forming voltage-dependent ion channels. nih.gov

Molecular and Cellular Mechanisms of Zervamicin Iib Biological Action

Membrane Interaction and Permeabilization Mechanisms

The primary mechanism of Zervamicin IIB's antimicrobial activity involves the permeabilization of cell membranes through the formation of ion channels. This process is governed by a series of complex interactions between the peptide and the lipid components of the membrane.

This compound's interaction with membranes begins with its association with the membrane surface. Studies using nuclear magnetic resonance (NMR) spectroscopy with dodecylphosphocholine (B1670865) (DPC) micelles, a membrane-mimicking system, reveal that this compound binds peripherally. nih.govresearchgate.net The N-terminus of the peptide inserts slightly deeper into the micelle's interior, while the rest of the molecule remains at the surface. nih.govresearchgate.net

Molecular dynamics simulations provide further insight into this interaction. In these models, the this compound molecule primarily interacts with the lipid headgroups and does not penetrate the hydrophobic core of the bilayer. daneshyari.comnih.gov This initial surface interaction is a crucial prerequisite for subsequent steps leading to channel formation.

| Model System | Methodology | Key Findings | Reference |

|---|---|---|---|

| Dodecylphosphocholine (DPC) Micelles | NMR Spectroscopy | Peripheral binding mode; N-terminus immerses slightly deeper into the micelle. | nih.govresearchgate.net |

| Model Lipid Bilayers (Prokaryotic & Eukaryotic) | All-Atom Molecular Dynamics | Interacts only with lipid headgroups; does not penetrate the hydrophobic core. Stronger interaction with prokaryotic models. | daneshyari.comnih.gov |

A defining characteristic of this compound is its ability to form voltage-dependent ion channels in planar lipid bilayers. nih.govnih.govnih.gov This means that the channels are activated by changes in the electrical potential across the membrane. wikipedia.org The channels exhibit multiple, distinct conductance levels, which is a hallmark of peptaibol antibiotics. nih.govnih.gov

Molecular models suggest that these channels are formed by bundles of this compound helices. nih.gov These bundles, typically consisting of 4 to 8 parallel helices, arrange themselves to form a central pore through which ions can pass. nih.gov The different conductance levels observed experimentally are thought to correspond to channels formed by a varying number of peptide monomers. nih.govcore.ac.uk For instance, analysis of macroscopic conductances suggests that, on average, a channel may contain approximately 13 peptide monomers. nih.gov

The formation of these helical bundles is widely believed to follow the "barrel-stave" model. mdpi.commdpi.com In this model, individual peptide molecules (the "staves") insert into the membrane and aggregate to form a ring-like structure (the "barrel") that encloses an aqueous pore. nih.govresearchgate.netmdpi.com The amphiphilic nature of the this compound helix, with distinct hydrophobic and hydrophilic faces, is perfectly suited for this arrangement. The hydrophobic surfaces of the helices face outward to interact with the lipid acyl chains of the membrane, while the hydrophilic surfaces face inward to line the water-filled channel. nih.govresearchgate.netmdpi.com

Analysis of the surface hydrophobicity of this compound confirms its suitability for forming a transmembrane bundle, likely a tetramer, via the barrel-stave mechanism. nih.govresearchgate.net Some studies also propose a modified helix bundle model where higher-order bundles might be distorted into a "torpedo" shape within the bilayer. nih.gov

The interaction of this compound with a membrane is significantly influenced by the lipid composition and surface properties of that membrane. This selectivity is crucial for its antimicrobial action.

Molecular dynamics simulations comparing this compound's interaction with model prokaryotic and eukaryotic membranes have revealed significant differences. daneshyari.comnih.gov

Prokaryotic Membranes: In simulations with model prokaryotic membranes (containing anionic lipids like POPE and POPG), the this compound molecule orients itself with its N-terminus towards the lipids, rotating to an angle of about 40° relative to the bilayer surface. daneshyari.comnih.gov This orientation is considered more favorable for the subsequent insertion of the peptide into the membrane. core.ac.uk The interactions, mediated by hydrogen bonds, are stronger with the prokaryotic model membrane. daneshyari.comnih.gov

Eukaryotic Membranes: In contrast, when interacting with a model eukaryotic membrane (composed of zwitterionic POPC), the peptide tends to remain in the aqueous phase, oriented parallel to the membrane surface. daneshyari.comnih.gov

Membrane thickness also plays a critical role. In thinner membranes, this compound demonstrates a higher propensity for transmembrane alignment. nih.gov However, in thicker membranes, its association is more confined to the membrane surface. nih.gov

| Membrane Model | Primary Lipid Type | Peptide Orientation | Interaction Strength | Reference |

|---|---|---|---|---|

| Prokaryotic | Anionic (e.g., POPE, POPG) | N-terminus towards lipids, tilted at ~40° | Stronger | daneshyari.comnih.gov |

| Eukaryotic | Zwitterionic (e.g., POPC) | Parallel to membrane surface | Weaker | daneshyari.comnih.gov |

The process of channel formation is a dynamic one, driven by the membrane's voltage potential. The transition from a surface-bound state to a transmembrane, pore-forming state involves the voltage-driven insertion of the peptide into the membrane. nih.gov The kinetics of the channel's activity are notably rapid; the switching between adjacent conductance levels for this compound channels is approximately an order of magnitude faster than for the related peptaibol, Alamethicin (B1591596). nih.gov This rapid fluctuation between states of different sizes (i.e., different numbers of monomers in the bundle) is a key feature of its channel activity. NMR studies also indicate dynamic distortions in the peptide's hydrogen bond pattern, suggesting conformational flexibility that may be important for its function. nih.gov

Role of Specific Amino Acid Residues in Channel Functionality

The specific amino acid sequence of this compound is critical for its structure and channel-forming ability. Several key residues have been identified as playing crucial roles in stabilizing the channel structure and facilitating ion transport.

The helical structure of this compound is kinked by a Hydroxyproline (B1673980) (Hyp) residue at position 10. nih.gov This bend is considered important for the packing of monomers into a bundle. The bundles are further stabilized by inter-helical hydrogen bonds formed between Glutamine 11 (Gln11) and Hyp10 of adjacent helices. nih.gov

The lining of the aqueous pore is not passive; it actively facilitates the passage of ions and water. The conformational flexibility of polar sidechains allows the channel to mimic an aqueous environment. nih.gov Molecular modeling studies have shown that the conformations of several residues are "optimized" to create favorable interaction energy profiles for ions like K+ and Cl-, as well as for water molecules. nih.gov

Glutamine 3 (Gln3): The sidechain of this residue is believed to be flexible and may play a role in modulating the size of the channel's entrance. nih.govnih.gov

Hydroxyproline 10 (Hyp10): The hydroxyl group of this residue contributes to creating a favorable environment within the pore. nih.gov

Glutamine 11 (Gln11): The carboxamide group of Gln11 is suggested to be involved in the channel's gating mechanism, potentially through its movement. nih.gov

N-terminal Tryptophan (Trp1): This residue is environmentally sensitive, and its fluorescence is often used experimentally to monitor the depth of peptide insertion into the membrane. nih.gov

Furthermore, a distinct polar patch on the convex side of the helix is formed by the exposed backbone carbonyls of Aib7 and Aib9 and the polar side chains of Hyp10 , Gln11 , and Hyp13 . nih.gov This enhanced polar patch is a unique structural feature that distinguishes this compound from other peptaibols and likely underlies its specific biological properties. nih.gov

| Residue(s) | Position(s) | Proposed Function | Reference |

|---|---|---|---|

| Gln3 | 3 | Modulates the size of the channel mouth; flexible sidechain facilitates ion transport. | nih.govnih.gov |

| Aib7, Aib9, Hyp10, Gln11, Hyp13 | 7, 9, 10, 11, 13 | Form a large polar patch on the helix surface, contributing to unique biological properties. | nih.gov |

| Hyp10 | 10 | Induces a kink in the helix backbone; participates in inter-helical hydrogen bonds for bundle stabilization; hydroxyl group facilitates ion transport. | nih.gov |

| Gln11 | 11 | Participates in inter-helical hydrogen bonds for bundle stabilization; implicated in the channel gating mechanism. | nih.govnih.gov |

| C-terminal hydroxyl group | 16 (on Phl) | Contributes to creating a favorable environment for ion and water transport. | nih.gov |

Side Chain Flexibility and Ion/Water Interactions within the Pore

This compound, a 16-residue peptaibol, forms voltage-activated ion channels in lipid bilayers. nih.gov The functionality of these channels is critically dependent on the conformational flexibility of specific amino acid side chains lining the central pore. nih.gov Molecular modeling studies have revealed that these flexible side chains can be "optimized" to create a favorable environment for the transit of ions and water molecules. nih.gov

The primary mechanism involves the ability of polar side chains to rearrange themselves to maximize favorable interactions with permeating species. nih.gov Key residues involved in this process include the side chain of Glutamine at position 3 (Gln3), the hydroxyl group of Hydroxyproline at position 10 (Hyp10), and the C-terminal hydroxyl group. nih.gov By adopting specific conformations, these groups can effectively mimic an aqueous environment, facilitating the movement of both cations, such as potassium (K+), and anions, like chloride (Cl-), as well as water molecules through the otherwise hydrophobic channel interior. nih.gov This adaptability allows the pore to accommodate different species, which is consistent with the known aselectivity of the channels formed by this compound. nih.govnih.gov

Contribution of Hydroxyproline and Other Unusual Amino Acids to Structure-Function

The structure and function of this compound are significantly influenced by the presence of unusual amino acids, most notably Hydroxyproline (Hyp). The Hyp residue at position 10 introduces a distinct kink into the helical backbone of the peptide. nih.gov This bend is a stable feature of the molecule, though the precise angle can vary depending on the environment, measuring approximately 47 degrees in isotropic solvents and a smaller 23 degrees when bound to dodecylphosphocholine (DPC) micelles. nih.gov

This structural perturbation is not a point of instability; rather, it plays a crucial role in the assembly of functional channel bundles. In models of this compound channels, which are proposed to be helix bundles of four to eight parallel monomers, the Hyp10 residue of one helix is positioned to form stabilizing hydrogen bonds with the Glutamine at position 11 (Gln11) of an adjacent helix. nih.gov

Mechanistic Studies on Antimicrobial Activity at the Cellular Level

Membrane Disruption in Gram-Positive Microorganisms

The antimicrobial action of this compound is primarily directed against Gram-positive bacteria. nih.gov The fundamental mechanism is attributed to its ability to form voltage-dependent ion channels in the bacterial cell membrane. nih.govnih.gov This process begins with the peptide monomers inserting into the lipid bilayer. Driven by the transmembrane potential, these monomers then aggregate to form "barrel-stave" pore structures, where multiple peptide helices assemble like staves of a barrel around a central aqueous channel. nih.gov

The formation of these pores disrupts the integrity of the cell membrane, leading to the uncontrolled passage of ions and small molecules. This dissipation of essential ion gradients collapses the membrane potential, which is vital for cellular processes such as ATP synthesis and nutrient transport. The resulting leakage of cellular contents and disruption of electrochemical gradients ultimately leads to bacterial cell death. The cell walls of Gram-positive bacteria, which are rich in teichoic acids, present a negatively charged surface that can facilitate the initial electrostatic attraction of cationic antimicrobial peptides, a common first step in membrane disruption. drugbank.com

Differential Effects on Prokaryotic vs. Eukaryotic Cell Membranes

This compound exhibits a degree of selectivity in its interactions with prokaryotic versus eukaryotic membranes. All-atom molecular dynamics simulations have been used to compare the interaction of a single this compound molecule with model prokaryotic and eukaryotic membranes. nih.gov

These studies reveal significant differences in the peptide's behavior. nih.gov When interacting with a model prokaryotic membrane, the this compound molecule orients its N-terminus towards the lipids and inserts itself at an angle of approximately 40° relative to the bilayer surface. nih.gov In contrast, when interacting with a model eukaryotic membrane, the peptide tends to remain in the aqueous phase, positioned parallel to the membrane surface without significant penetration. nih.gov

The basis for this differential interaction appears to lie in the strength of the association, which is mediated by hydrogen bonds between the peptide and the lipid headgroups. nih.gov It was concluded that the interactions between this compound and the prokaryotic membrane model are stronger than those with the eukaryotic model. nih.gov This preferential and more invasive interaction with prokaryotic-like membranes provides a molecular basis for its selective antimicrobial activity.

Mechanistic Studies on Cytotoxic Potential and Membrane Perturbation

Inducement of Membrane Permeabilization in Mammalian Cell Lines (e.g., PC12 cells)

This compound is capable of inducing significant membrane permeabilization in mammalian cells, as demonstrated in studies using the rat pheochromocytoma (PC12) cell line, a model for neuronal cells. nih.govjneurology.com The permeabilizing effect is voltage-dependent and occurs at micromolar concentrations. nih.gov

When PC12 cells are held at a membrane potential of -60 mV, the application of this compound at concentrations of 5-10 µM leads to a sudden and pronounced permeabilization of the cell membrane. nih.gov This effect is not instantaneous, exhibiting a delay of 1 to 2 minutes before onset. nih.gov The resulting conductance has a zero reversal potential, which indicates the formation of non-selective channels that allow the passage of various ions. nih.gov This permeabilization event is often severe enough to cause subsequent disintegration of the cell's morphology. nih.gov The activity is also dependent on the membrane potential; at a potential of -24 mV, this compound is ineffective at the same concentrations. nih.gov

Table 1: Effect of this compound on PC12 Cell Membranes

| Parameter | Observation |

|---|---|

| Cell Line | PC12 (Rat Pheochromocytoma) |

| Effective Concentration | 5-10 µM |

| Required Membrane Potential | -60 mV |

| Ineffective Membrane Potential | -24 mV |

| Time to Onset | 1-2 minutes |

| Channel Selectivity | Aselective (Zero reversal potential) |

| Cellular Outcome | Strong permeabilization, often leading to morphological disintegration |

Exploration of Potential Molecular Targets beyond General Membrane Disruption

While the primary mechanism of this compound's biological action is widely attributed to the formation of voltage-dependent ion channels in cellular membranes, research suggests that its activity may not be solely confined to general membrane disruption. The nuanced interactions of this compound with the lipid bilayer and its unique structural characteristics point towards more subtle, yet significant, mechanisms that contribute to its potent biological effects.

This compound's structure, characterized by a stable helical conformation and a distinct polar patch on its convex side, distinguishes it from other peptaibols like alamethicin. nih.gov This specific molecular architecture likely governs its interaction with the membrane, influencing not just channel formation but also other membrane properties. nih.gov Studies on related peptaibols, such as Ampullosporin A, have suggested that voltage-dependent pore formation alone may not fully account for their biological specificity, hinting at additional, voltage-independent membrane mechanisms. nih.gov These could include alterations in lipid dynamics, induction of membrane curvature stress, or lateral segregation of membrane components, which are not simply a consequence of forming a transmembrane pore.

The interaction of this compound with the membrane is a dynamic process. The peptide binds peripherally to the micelle surface, with its N-terminus inserting slightly deeper into the hydrophobic core. nih.gov The depth of its penetration into the membrane is notably influenced by the thickness of the lipid bilayer. nih.gov This suggests a sophisticated sensing mechanism where the peptide's orientation and function are modulated by the specific lipid environment. Such specific interactions go beyond a simple "punching holes" mechanism and imply a more intricate relationship with the membrane as a target. The conformational flexibility of the polar sidechains of amino acid residues like glutamine and hydroxyproline is thought to be crucial, allowing the channel lining to mimic an aqueous environment for ion passage. nih.gov This adaptability points to a highly specialized function rather than indiscriminate membrane damage.

While direct interactions with intracellular proteins, such as those from the Bcl-2 family that regulate apoptosis, have not been documented for this compound, its profound effect on membrane integrity can indirectly trigger downstream apoptotic pathways. The disruption of ionic homeostasis caused by pore formation is a significant cellular stressor that can lead to the activation of intrinsic cell death programs. However, the current body of research focuses on the membrane as the primary site of action, with any downstream effects considered a consequence of this initial interaction.

Comparison with Related Peptaibols Exhibiting Cytotoxic Activity

Peptaibols as a class are known for their broad spectrum of biological activities, including cytotoxic effects against various cell types. nih.gov The potency of their action is closely related to their ability to interact with and perturb the cell membrane. Comparative studies involving this compound and other 15/16-residue peptaibols, such as Ampullosporin A and Antiamoebin I, reveal significant differences in their membrane-perturbing capabilities.

In vesicular model systems, the membrane activity, measured by potassium ion (K+) transport and dissipation of transmembrane potential, was found to decrease in the order: this compound > Ampullosporin A >> Antiamoebin I. nih.gov This hierarchy of activity directly correlates with the binding affinity of these peptides to the phospholipid membrane. nih.gov this compound's superior membrane-disrupting ability is a key determinant of its potent cytotoxic action.

The structural differences among these peptaibols likely account for their varied activities. For instance, the binding affinity and the depth of membrane penetration by the N-terminal tryptophan residue of this compound are strongly influenced by the thickness of the membrane, a characteristic not observed to the same extent with Ampullosporin A. nih.gov In thinner membranes, this compound shows a greater tendency for transmembrane alignment, which is crucial for forming functional ion channels. nih.gov These distinctions in membrane interaction dynamics underscore the structure-activity relationship within the peptaibol family and highlight the specific features that contribute to the high cytotoxic potential of this compound.

The table below summarizes the comparative membrane activity of this compound and related peptaibols.

| Compound Name | Relative Membrane Activity | Correlation with Membrane Binding Affinity |

| This compound | High | Strong |

| Ampullosporin A | Moderate | Moderate |

| Antiamoebin I | Low | Weak |

Biosynthesis and Metabolic Pathways of Zervamicin Iib

Fungal Production Systems: Emericellopsis salmosynnemata

Zervamicin IIB is a secondary metabolite produced by the fungus Emericellopsis salmosynnemata. uni-giessen.denih.gov This fungus, depending on the specific strain and culture conditions, can produce a variety of zervamicin isoforms. uni-giessen.de The production of this compound, in particular, can be significantly influenced by the composition of the culture medium. For instance, supplementing the growth medium with specific amino acid precursors can direct the biosynthetic machinery towards the production of certain zervamicin variants. uni-giessen.demdpi.comacs.org

Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The synthesis of this compound is not carried out by the ribosome, but rather by large, multi-modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). mdpi.comnih.govresearchgate.net These enzymatic complexes function as an assembly line, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. mdpi.com The NRPS machinery exhibits a degree of relaxed specificity, which accounts for the natural microheterogeneity observed in zervamicin samples, where slight variations in the amino acid sequence can occur. nih.govmdpi.com This lack of stringent selectivity allows the NRPS to incorporate different, but structurally similar, amino acids at certain positions in the peptide. uni-giessen.de

Precursor Incorporation and Metabolic Tracing Studies

Role of α,α-Dialkylated Amino Acids (e.g., Aib, Iva) in Biosynthesis

A defining characteristic of this compound and other peptaibols is the presence of α,α-dialkylated amino acids, such as α-aminoisobutyric acid (Aib) and D-isovaline (Iva). uni-giessen.denih.gov These unusual amino acids play a crucial role in inducing and stabilizing the helical conformation of the peptide. uni-giessen.de The incorporation of these precursors into the this compound backbone has been a key area of study. Research has demonstrated that the addition of free Aib to the culture medium of E. salmosynnemata leads to the preferential production of Zervamicin IIA, an isoform containing only Aib at specific positions. uni-giessen.demdpi.comacs.org Conversely, supplementing the medium with DL-Iva results in a higher yield of this compound, which features a D-Iva residue in place of an Aib at a specific position in the peptide chain. uni-giessen.demdpi.comacs.org

| Precursor Supplemented | Major Zervamicin Isoform Produced |

| α-aminoisobutyric acid (Aib) | Zervamicin IIA |

| DL-Isovaline (DL-Iva) | This compound |

Isotopic Labeling for Pathway Elucidation

Isotopic labeling has been an invaluable tool for elucidating the biosynthetic pathway of this compound. uni-giessen.denih.govnih.govdoi.org By using precursors labeled with stable isotopes like ¹³C and ¹⁵N, researchers can trace the incorporation of these precursors into the final peptide product. nih.govsilantes.com

For example, when E. salmosynnemata is cultured in the presence of [¹⁵N]DL-Iva, the ¹⁵N isotope is not only found in the D-Iva residue of this compound but is also surprisingly detected in the Aib residues and other proteinogenic amino acids within the peptide. uni-giessen.de This finding suggests a partial catabolism of the exogenously supplied Iva, followed by the anabolic conversion of the labeled nitrogen into other amino acid precursors. uni-giessen.de Such studies provide direct evidence for the metabolic interconnectedness of the amino acid pools that feed into the NRPS machinery. uni-giessen.de

Enzymatic Steps and Stereoselective Transformations

The biosynthesis of this compound involves a series of enzymatic reactions that are highly specific, particularly in terms of stereochemistry.

Characterization of Key Biosynthetic Enzymes (e.g., 2,2-Dialkylglycine Decarboxylase)

One of the key enzymes implicated in the biosynthesis of the α,α-dialkylated amino acid precursors is 2,2-dialkylglycine decarboxylase (DGD). uni-giessen.deebi.ac.ukdrugbank.com This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme is believed to catalyze a decarboxylation-dependent transamination reaction. uni-giessen.deebi.ac.uk It is hypothesized to be involved in the anabolic synthesis of Aib and Iva from acetone (B3395972) and 2-butanone, respectively, through a reverse carboxylation reaction. uni-giessen.de

Regulation of this compound Production and Isoform Ratios

The biosynthesis of this compound and the relative proportions of its isoforms are subject to regulation by several factors, primarily the availability of specific amino acid precursors in the culture medium. The producing organism, Emericellopsis salmosynnemata, demonstrates a notable flexibility in incorporating amino acids into the peptide backbone, which directly influences the final ratio of Zervamicin isoforms. uni-giessen.demdpi.com

Research has shown that the production of this compound is significantly enhanced by supplementing the culture medium with DL-isovaline (DL-Iva). uni-giessen.de Zervamicin IIA and IIB are closely related isoforms, with the primary difference being the amino acid at position 4; Zrv-IIA contains an α-aminoisobutyric acid (Aib) residue, while Zrv-IIB incorporates a D-isovaline (D-Iva) at this position. uni-giessen.de

When E. salmosynnemata is cultured in a standard peptone-glucose medium, the ratio of Zervamicin IIA to IIB is approximately 1:1.2. uni-giessen.de However, the addition of specific amino acid precursors can dramatically shift this ratio. For instance, supplementing the medium with Aib leads to a significant increase in the production of Zervamicin IIA, resulting in a Zrv-IIA to Zrv-IIB ratio of 3:1. uni-giessen.de Conversely, when the culture is supplemented with DL-Iva, the production of this compound is favored, altering the ratio to 1:2 (Zrv-IIA:Zrv-IIB). uni-giessen.de

This modulation of isoform ratios is attributed to the relaxed specificity of the non-ribosomal peptide synthetase (NRPS) involved in Zervamicin biosynthesis. mdpi.com The NRPS exhibits a high degree of stereoselectivity, incorporating the D-enantiomer of Iva with high fidelity when it is available. uni-giessen.de The fungus can also perform a decarboxylation-dependent transamination, suggesting a metabolic pathway for the interconversion and synthesis of the non-proteinogenic amino acids Aib and Iva from precursors like acetone and 2-butanone. uni-giessen.de

The ability to manipulate the production of specific Zervamicin isoforms by altering the composition of the culture medium provides a valuable tool for studying the structure-function relationships of these peptide antibiotics and for potentially optimizing the production of desired isoforms for specific applications.

| Precursor Supplement | Zervamicin IIA : this compound Ratio | Primary Isoform Produced |

| None (Control) | 1 : 1.2 | This compound |

| α-aminoisobutyric acid (Aib) | 3 : 1 | Zervamicin IIA |

| DL-isovaline (DL-Iva) | 1 : 2 | This compound |

Chemical Synthesis and Analogue Design for Structure Activity Relationship Sar Studies

Strategies for Total Chemical Synthesis of Zervamicin IIB

The total synthesis of this compound has been successfully accomplished, with researchers employing different approaches to construct the peptide backbone. These strategies are broadly categorized into solution-phase and solid-phase methods, each with its own set of advantages and challenges.

The pioneering total synthesis of this compound was achieved through a solution-phase approach. nih.gov This classical method of peptide synthesis involves the sequential coupling of amino acids or peptide fragments in a homogeneous solution. For a molecule of this compound's complexity, a stepwise addition of single amino acids would be inefficient. Therefore, a more strategic fragment condensation approach was adopted. nih.gov

Solid-phase peptide synthesis (SPPS) offers an alternative and often more streamlined approach to peptide synthesis. In SPPS, the peptide is assembled in a stepwise manner while anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration. This methodology has been successfully applied to the synthesis of this compound. researcher.liferesearchgate.net

While specific details of the solid-phase synthesis of this compound are proprietary to the research that developed it, the general principles of SPPS would apply. This would involve the initial anchoring of the C-terminal amino acid to a suitable resin. Subsequently, the peptide chain is elongated through iterative cycles of Nα-protecting group removal and coupling of the next protected amino acid. Given the presence of sterically hindered amino acids in this compound, specialized coupling reagents and protocols are likely employed to ensure efficient amide bond formation at each step.

Fragment condensation is a powerful strategy that combines the advantages of both solution-phase and solid-phase synthesis. It involves the synthesis of protected peptide fragments, which can be done using either solution-phase or solid-phase methods. These fragments are then purified and coupled together to form the final peptide.

Overcoming Synthetic Challenges

The synthesis of this compound is complicated by several factors inherent to its structure. The presence of multiple sterically hindered amino acids and potentially acid-labile peptide bonds requires careful selection of synthetic strategies and reaction conditions to achieve a successful synthesis.

A significant hurdle in the synthesis of this compound is the incorporation of its multiple α,α-dialkylated amino acids, such as α-aminoisobutyric acid (Aib) and D-isovaline (Iva). The bulky side chains of these residues create considerable steric hindrance around the reactive centers, making the formation of peptide bonds challenging.

To address this, specialized coupling conditions are necessary. In the solution-phase synthesis of this compound, a combination of BOP and DMAP (4-dimethylaminopyridine) was used for the activation and coupling of the highly sterically hindered Aib residues. nih.gov The use of potent activating agents and, in some cases, elevated temperatures can help to drive these difficult couplings to completion. The choice of coupling reagent is critical, as it must be reactive enough to overcome the steric hindrance without causing unwanted side reactions such as epimerization.

| Challenge | Amino Acid | Strategy | Reagents | Citation |

| Steric Hindrance | α-aminoisobutyric acid (Aib) | Enhanced activation of the carboxylic acid | BOP/DMAP | nih.gov |

The management of protecting groups and the prevention of epimerization are critical considerations in the synthesis of any peptide, and this compound is no exception. The use of an orthogonal protecting group strategy, such as the Fmoc/tert-butyl approach, is a key strategy. In this scheme, the base-labile Fmoc group is used for temporary N-terminal protection, while acid-labile groups protect the side chains. This allows for the selective removal of the Fmoc group without affecting the side-chain protecting groups. In the solution-phase synthesis of this compound, the Fmoc group was removed using a solution of 0.1 M NaOH in a mixture of dioxane, methanol (B129727), and water. nih.gov

Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major risk during peptide synthesis, particularly during the activation of the carboxylic acid for coupling. This is especially a concern when coupling peptide fragments. The selection of coupling reagents and conditions plays a crucial role in minimizing this side reaction. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives with carbodiimides is a common strategy to suppress epimerization.

| Process | Protecting Group | Reagent/Conditions | Citation |

| N-terminal Deprotection | Fmoc | 0.1 M NaOH in dioxane/methanol/water (30/9/1, v/v/v) | nih.gov |

Design and Synthesis of this compound Analogues

The chemical synthesis and modification of this compound, a peptaibol antibiotic, are crucial for detailed structure-activity relationship (SAR) studies. By creating analogues with specific alterations, researchers can probe the molecular determinants of its biological function, such as ion channel formation and antimicrobial activity. These synthetic efforts pave the way for a deeper understanding of its mechanism of action and for the potential development of new therapeutic agents with improved properties.

Isotope-Labeled Analogues for Biophysical Studies

The synthesis of isotope-labeled this compound analogues is a powerful tool for detailed biophysical investigations, particularly for techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide high-resolution structural and dynamic information that is often unattainable with unlabeled compounds.

A key strategy for producing these labeled analogues involves the total synthesis of the peptaibol. For instance, the first total synthesis of this compound was achieved using a fragment condensation approach with an Fmoc/tert-butyl strategy in solution. nih.gov This method allowed for the specific incorporation of deuterium-labeled amino acids at defined positions within the peptide sequence. In one study, two analogues of this compound were synthesized with deuterium (B1214612) labels at different positions of the glutamine-11 residue, achieving an isotopic enrichment of 98 ± 2%. nih.gov The successful synthesis was confirmed by Fast Atom Bombardment (FAB) mass spectroscopy and high-resolution NMR, which showed that the synthetic products were identical to the naturally occurring this compound. nih.gov

Another approach to obtaining isotope-labeled this compound is through biosynthetic methods. This involves culturing the producing organism, Emericellopsis salmosynnemata, in a specially designed synthetic medium that contains a high concentration of the desired isotopically enriched amino acid. nih.gov To ensure specific and high enrichment, measures are taken to prevent the de novo biosynthesis of that particular amino acid from unlabeled precursors. nih.gov Using this method, researchers have successfully incorporated labels such as [2',4',5',6',7'-²H₅]-L-Trp-1, [1'-¹⁵N]-L-Trp-1, and [2',3',4',5',6'-²H₅]-L-Phl-16 into this compound. nih.gov The level of enrichment is then quantified using mass spectrometry. nih.gov These site-specific isotopically labeled molecules are invaluable for studying their interactions with biological targets. chemrxiv.org

Table 1: Examples of Isotope-Labeled this compound Analogues

| Isotope Label | Position of Label | Method of Incorporation | Purpose of Labeling |

|---|---|---|---|

| Deuterium (²H) | Glutamine-11 | Total Chemical Synthesis | Biophysical studies by NMR |

| Deuterium (²H₅) | L-Tryptophan-1 | Biosynthesis | Solid-state NMR studies |

| Nitrogen-15 (¹⁵N) | L-Tryptophan-1 | Biosynthesis | Solid-state NMR studies |

| Deuterium (²H₅) | L-Phenylalaninol-16 | Biosynthesis | Solid-state NMR studies |

Modified Peptaibols with Noncanonical Amino Acids

The incorporation of non-canonical amino acids into the this compound sequence is a key strategy for probing its structure-function relationships and enhancing its properties. frontiersin.org These modifications can influence the peptide's secondary structure, stability, and interaction with cell membranes. nih.govnih.gov

Research has focused on replacing native residues with proline analogues and asymmetrical D-α,α-dialkyl glycines. ua.pt The secondary structure of a peptaibol is critical for its ability to insert into membranes and form channels. nih.gov Interestingly, native this compound has been observed to be considerably unfolded in water. nih.govua.pt However, the introduction of certain noncanonical amino acids can induce a more stable helical structure. ua.pt

Table 2: Effects of Noncanonical Amino Acid Substitution in this compound Analogues

| Native Residue | Substituted Noncanonical Amino Acid | Observed Effect on Secondary Structure |

|---|---|---|

| Proline/Hydroxyproline (B1673980) | cis-3-amino-L-proline (ALP) | Induces helical structure |

| Aib/Iva | α-methyl-D-leucine (MDL) | Induces folding and helical conformation |

| Aib/Iva | α-methyl-D-phenylalanine (MDP) | Induces folding and helical conformation |

Rational Design of Derivatives for Mechanistic Elucidation

The rational design of this compound derivatives is aimed at understanding the specific structural features that govern its voltage-gating and ion channel-forming properties. This compound is known to form voltage-dependent ion channels with multiple conductance states in lipid bilayers. nih.gov

Structural studies of this compound in dodecylphosphocholine (B1670865) (DPC) micelles have revealed a bent helical conformation. nih.govnih.gov The N-terminus adopts an α-helical structure, while the C-terminal part exhibits a mixed 3₁₀/α-helical hydrogen-bond pattern. nih.govnih.gov A notable feature is a bend in the helix of approximately 20-23 degrees at the Hyp10 residue. nih.govnih.gov This bent structure is thought to be crucial for its function.

Analysis of the surface hydrophobicity indicates that the this compound helix is amphiphilic, which is a characteristic well-suited for the formation of a tetrameric transmembrane bundle through a "barrel-stave" mechanism. nih.gov NMR studies using relaxation probes have shown that the peptide binds peripherally to the micelle, with its N-terminus slightly more deeply immersed into the micelle's interior. nih.gov

The design of synthetic analogues often focuses on modifying key residues to understand their role. For example, a synthetic apolar analogue of the related Zervamicin IIA, Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-Ala-Aib-Pro-Aib-Pro-Phe-OMe, was crystallized and its structure determined. nih.gov This analogue displayed a continuous spiral structure that begins as a 3₁₀-helix, transitions to an α-helix, and terminates in a series of β-bends, each containing a proline residue. nih.gov Such studies on analogues help to elucidate the conformational preferences and the roles of specific residues, like proline and α-aminoisobutyric acid (Aib), in defining the helical and turn structures critical for membrane activity.

The unique structural aspects of this compound, such as its high helical stability and a significant polar patch on the convex side of the helix (formed by Aib7, Aib9, Hyp10, Gln11, and Hyp13), distinguish it from other peptaibols like alamethicin (B1591596) and are believed to be fundamental to its biological properties. nih.gov The design of derivatives that alter this polar patch or the helical bend is a key strategy for elucidating the precise mechanism of voltage-gating and channel formation.

Advanced Methodologies and Computational Approaches in Zervamicin Iib Research

Spectroscopic Techniques for Structural and Interaction Analysis

Spectroscopic methods are fundamental to understanding the three-dimensional conformation of Zervamicin IIB and how its structure adapts upon interacting with membrane mimics.

Advanced NMR Pulse Sequences and Data Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the high-resolution structure of this compound in various environments. deadnet.se Advanced multidimensional NMR experiments are employed to overcome the challenges posed by peptides of this size and complexity.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the spatial proximity of protons within the molecule. The cross-peaks observed in NOESY spectra provide distance restraints that are essential for calculating the three-dimensional structure. researchgate.net For instance, NOESY data revealed that this compound adopts a bent amphiphilic helical structure in both isotropic solvents and when bound to dodecylphosphocholine (B1670865) (DPC) micelles. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another vital pulse sequence, particularly when the peptide is isotopically labeled with ¹⁵N. umanitoba.ca ¹⁵N-¹H HSQC spectra help in assigning the resonances of the peptide backbone amides, providing a detailed map of the peptide's structure and dynamics on a per-residue basis. umanitoba.caresearchgate.net

The interpretation of this collective NMR data has shown that this compound maintains a remarkably stable, bent α-helical conformation across a range of solvent polarities, from chloroform/methanol (B129727) mixtures to aqueous methanol. researchgate.net The structure is characterized by an α-helix at the N-terminus and a mixed 3₁₀/α-helix pattern at the C-terminus, with a significant bend centered around the Hyp10 residue. deadnet.seresearchgate.net This persistent structure suggests that substantial conformational changes are not the primary mechanism for its voltage-gating function. researchgate.net

Table 1: NMR Spectroscopic Findings for this compound

| Technique/Parameter | Finding/Observation | Reference |

|---|---|---|

| NMR in Isotropic Solvents | Peptide maintains a stable, bent amphiphilic helix. | researchgate.net |

| NMR in DPC Micelles | Bent helical conformation with a mean backbone RMSD of ~0.2 Å. N-terminus is immersed deeper into the micelle. | researchgate.netacs.orgebi.ac.uk |

| NOESY | Used to obtain inter-proton distance restraints for 3D structure calculation. | researchgate.net |

| ¹⁵N-¹H HSQC | Assignment of backbone amide resonances in isotopically labeled samples. | umanitoba.ca |

| Structural Features | N-terminus is α-helical; C-terminus has a mixed 3₁₀/α-helix hydrogen bond pattern. A distinct bend of ~23-47° occurs at the Hyp10 residue. | researchgate.net |

| Backbone Dynamics | Side chains of Trp1, Ile2, Gln3, Ile5, and Thr6 exhibit mobility. | researchgate.net |

Mass Spectrometry for Molecular Weight and Isotopic Analysis

Mass spectrometry (MS) is an indispensable tool for the precise determination of this compound's molecular weight and for verifying its sequence and isotopic composition. Techniques such as Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) have been successfully applied. umanitoba.caiupac.orgacs.org

FAB-MS has been used to confirm the molecular mass and to analyze site-specifically deuterated analogues of this compound, which is crucial for detailed structural studies. tandfonline.com For example, FAB collision-induced dissociation mass spectra can accurately determine the position of deuterium (B1214612) atoms, such as those placed on the Gln-11 residue. tandfonline.com This technique was also instrumental in early sequencing efforts by analyzing peptide fragments. iupac.org

More commonly, MALDI-TOF MS is used to verify the molecular mass of purified or synthesized this compound. Research has reported a detected mass-to-charge ratio (m/z) of 1880, corresponding to the sodium adduct [M+Na]⁺ of uniformly ¹⁵N-labeled this compound. umanitoba.ca Other studies have used MS to differentiate between Zervamicin IIA and IIB, which differ by a single amino acid substitution. iupac.org Isotope enrichment in labeled samples, a prerequisite for many advanced NMR studies, is also quantified using MS. umanitoba.ca

Table 2: Molecular Weight Analysis of this compound by Mass Spectrometry

| MS Technique | Purpose | Observed m/z | Reference |

|---|---|---|---|

| MALDI-TOF | Molecular mass determination of ¹⁵N-labeled this compound. | 1880 [M+Na]⁺ | umanitoba.ca |

| FAB-MS | Isotopic analysis of deuterated this compound. | Not specified | tandfonline.com |

| FAB-MS | Sequencing and distinguishing isoforms. | Not specified | iupac.orgacs.org |

Circular Dichroism for Secondary Structure Monitoring

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides in solution. For this compound, CD studies have been employed to assess its conformational flexibility in various environments, including organic solvents of different polarities and membrane-mimicking systems. universiteitleiden.nlnih.govresearchgate.net

CD spectra of this compound consistently show characteristics of a predominantly α-helical structure. researchgate.net Studies have shown that the helical content is influenced by the solvent environment. For example, solvents like trifluoroethanol, which promote helical structures, can induce a conformation very similar to that observed in the presence of sodium dodecyl sulphate (SDS) micelles. nih.govresearchgate.net The stability of this helical structure across different environments, as observed by CD, corroborates the findings from NMR spectroscopy and suggests that the peptide possesses a well-defined default conformation that is primed for membrane interaction. researchgate.netuniversiteitleiden.nl

Molecular Modeling and Dynamics Simulations

To complement experimental data, computational methods provide dynamic, atomic-level insights into how this compound interacts with membranes and forms conductive pores.

Simulating Peptide-Membrane Interactions and Channel Dynamics

All-atom molecular dynamics (MD) simulations are a powerful computational tool used to study the interaction of this compound with model lipid bilayers at a molecular level. nih.govmdpi.com These simulations provide a detailed picture of the peptide's position, orientation, and dynamics within the membrane environment.

Simulations have revealed that a single this compound molecule primarily interacts with the lipid headgroups at the membrane surface and does not spontaneously penetrate the hydrophobic core. researchgate.netnih.gov The nature of this interaction depends on the membrane composition; for instance, interactions are stronger with models of prokaryotic membranes than with eukaryotic ones. nih.gov In simulations with model prokaryotic membranes, the this compound monomer orients with its N-terminus towards the lipids, tilting at an angle of about 40° relative to the bilayer surface. nih.gov In contrast, with eukaryotic membrane models, the peptide tends to remain parallel to the membrane surface in the aqueous phase. nih.gov

Furthermore, MD studies have shown that two this compound molecules can form a dimer, which is then able to penetrate deeper into the lipid headgroup region, suggesting that oligomerization is a key step in its mechanism of action. nih.gov

Table 3: Summary of this compound Molecular Dynamics Simulation Findings

| Simulation System | Key Finding | Reference |

|---|---|---|

| Monomer with Eukaryotic Membrane Model | Interacts with lipid headgroups; remains parallel to the surface. | nih.gov |

| Monomer with Prokaryotic Membrane Model | Stronger interaction; N-terminus tilts (~40°) towards the bilayer. | nih.gov |

| Dimer with Lipid Bilayer | Dimerization facilitates deeper penetration into the headgroup region. | nih.gov |

| Peptide in Water vs. Bilayer Surface | The bilayer surface stabilizes the amphipathic α-helix compared to an aqueous environment. | researchgate.net |

Computational Prediction of Ion Transport and Pore Characteristics

Computational models have been developed to predict the architecture of the transmembrane channels formed by this compound. These models are essential for understanding its ion transport properties and the basis for its multi-level conductance states. The prevailing model is the "barrel-stave" mechanism, where a bundle of helical this compound monomers assembles to form a central, water-filled pore. mdpi.comrcsi.science

Molecular modeling studies propose that these channels are formed by bundles of four to eight parallel helices. researchgate.net The different conductance levels observed in electrophysiology experiments are thought to correspond to pores with varying numbers of constituent helices. researchgate.net The amphiphilic nature of the this compound helix, with its distinct hydrophobic and hydrophilic faces, is perfectly suited for this type of arrangement, where the hydrophobic surfaces face the lipid acyl chains and the polar residues line the central ion-permeable channel. researchgate.netresearchgate.net The kink in the helix caused by the Hyp10 residue is considered a critical structural feature that facilitates the packing of these helices into a stable bundle. researchgate.net These computational models provide a structural framework for rationalizing functional data and for designing future experiments to probe the precise mechanisms of ion selectivity and transport. ebi.ac.ukresearchgate.net

Conformation Sampling and Free Energy Calculations

Understanding the conformational landscape of this compound is essential for elucidating its mechanism of action. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for this purpose.

Conformation Sampling:

The conformational flexibility of this compound has been explored using various simulation techniques. Due to the presence of non-standard residues like α-aminoisobutyric acid (Aib), which induces helical structures, and the potential for conformational exchange, standard MD simulations may not be sufficient to adequately sample the entire conformational space. semanticscholar.org To overcome this, enhanced sampling techniques such as accelerated molecular dynamics (aMD) have been employed. semanticscholar.org These methods modify the potential energy surface, reducing the energy barriers between different conformational states and allowing for more extensive sampling within a computationally feasible timeframe. semanticscholar.org

Studies have shown that this compound adopts a bent helical conformation. nih.gov In isotropic solvents, the bending angle is more pronounced, while in a micelle environment, which mimics a biological membrane, the bend is less significant. nih.gov The N-terminus typically forms an α-helix, while the C-terminal region can exhibit a mixed 3(10)/α-helical hydrogen-bonding pattern. nih.gov This conformational flexibility, particularly the exchange between different helical forms, is thought to be a key factor in its biological activity and solubility. semanticscholar.org

Free Energy Calculations:

Free energy calculations are critical for quantifying the stability of different conformations and for understanding the thermodynamics of this compound's interaction with lipid membranes. researchgate.netmpg.de These calculations can predict the energetic favorability of processes like the insertion of the peptide into a bilayer. Methods like umbrella sampling and metadynamics are used to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as the distance of the peptide from the membrane center. numberanalytics.com

A key aspect of these calculations is ensuring that the conformational space has been sufficiently sampled, as incomplete sampling can lead to inaccurate free energy estimates. mpg.de Convergence analysis is therefore a crucial step in validating the results of free energy calculations. numberanalytics.com For peptaibols like this compound, these calculations can reveal the determinants of its membrane-disrupting activity. researchgate.net

Advanced Chromatographic and Electrophoretic Techniques for Purification and Characterization

The purification and characterization of this compound from complex fungal extracts require high-resolution separation techniques. Advanced chromatographic and electrophoretic methods are indispensable for obtaining pure samples for structural and functional studies.

Chromatographic Techniques:

A variety of advanced chromatographic techniques are employed for the purification of peptaibols. americanpeptidesociety.orge3s-conferences.org Given the hydrophobic nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for its purification. americanpeptidesociety.orgwaters.com This technique separates molecules based on their hydrophobicity, making it well-suited for peptaibols. americanpeptidesociety.orgwaters.com

For separating complex mixtures of peptaibols that may differ only slightly in their amino acid sequence or length, more advanced methods are necessary. Mixed-mode chromatography , which combines reversed-phase and ion-exchange principles, can provide enhanced selectivity. waters.comHydrophilic Interaction Chromatography (HILIC) is another valuable technique, particularly for more polar peptaibol variants. americanpeptidesociety.orgwaters.com Furthermore, Size-Exclusion Chromatography (SEC) can be used to separate peptaibols based on their size and to assess for aggregation. americanpeptidesociety.org

| Chromatographic Technique | Principle of Separation | Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification method. americanpeptidesociety.orgwaters.com |

| Mixed-Mode Chromatography | Multiple mechanisms (e.g., hydrophobicity and charge) | Enhanced selectivity for complex mixtures. waters.com |

| Hydrophilic Interaction Chromatography (HILIC) | Polarity | Purification of more polar variants. americanpeptidesociety.orgwaters.com |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Separation by size and aggregation assessment. americanpeptidesociety.org |

Electrophoretic Techniques:

While less common than chromatography for preparative purification of peptaibols, Capillary Electrophoresis (CE) is a powerful analytical technique for assessing the purity and characterizing this compound. e3s-conferences.org CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. This high-resolution technique can be used to detect minor impurities that may not be resolved by HPLC.

Bioinformatic Tools for Peptaibol Sequence and Structure Analysis

Bioinformatics plays a crucial role in the analysis of peptaibols like this compound, from gene identification to structure prediction and functional annotation.

Sequence and Structure Analysis Tools:

Several databases and bioinformatic tools are available for the analysis of antimicrobial peptides (AMPs), including peptaibols. oup.comresearchgate.net Databases such as CAMP (Collection of Antimicrobial Peptides) and DBAASP (Database of Antimicrobial Activity and Structure of Peptides) provide a wealth of sequence and structural information. oup.comresearchgate.net These platforms often integrate various analysis tools:

BLAST (Basic Local Alignment Search Tool): Used to find homologous sequences in databases. oup.com

ClustalW: For performing multiple sequence alignments to identify conserved regions. oup.com

Helical Wheel Projection: To visualize the amphipathic nature of helical peptides, which is critical for their membrane-disrupting activity. oup.com

Physicochemical Property Calculators: To determine properties such as net charge, hydrophobicity, and amino acid composition. oup.com

Genome Mining and Biosynthetic Gene Cluster Analysis:

Bioinformatic tools are also essential for identifying the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for the biosynthesis of peptaibols. frontiersin.orgmdpi.com Programs like the Secondary Metabolites from InterProScan (SMIPS) can be used to mine fungal genomes for these large, modular enzymes. frontiersin.org By analyzing the domain architecture of the identified NRPSs, researchers can predict the amino acid sequence of the resulting peptaibol, although the relaxed specificity of some NRPS domains can lead to the production of a mixture of related peptaibols. semanticscholar.orgmdpi.com

| Bioinformatic Tool/Database | Function | Relevance to this compound Research |

| CAMP, DBAASP | Antimicrobial peptide sequence and structure databases. oup.comresearchgate.net | Source of comparative data for this compound. |

| BLAST | Homology searching. oup.com | Identifying related peptaibol sequences. |

| ClustalW | Multiple sequence alignment. oup.com | Analyzing sequence conservation among peptaibols. |

| Helical Wheel Projection | Visualization of amphipathic helices. oup.com | Understanding the structural basis of membrane interaction. |

| SMIPS | Genome mining for secondary metabolite gene clusters. frontiersin.org | Identifying the biosynthetic genes for this compound. |

Emerging Research Frontiers and Unexplored Avenues in Zervamicin Iib Studies

High-Throughput Screening for Novel Membrane-Active Peptides

High-throughput screening (HTS) methodologies are poised to revolutionize the discovery of novel membrane-active peptides inspired by Zervamicin IIB. These automated platforms enable the rapid screening of vast chemical libraries to identify compounds with desired biological activities. In the context of this compound, HTS can be employed to:

Identify structural analogs with enhanced activity: By screening libraries of synthetic peptides with variations on the this compound backbone, researchers can identify modifications that lead to increased potency, selectivity, or stability.

Discover novel peptaibols from natural sources: HTS can be used to screen extracts from various microorganisms to identify new, naturally occurring peptaibols with unique properties.

Elucidate structure-activity relationships: The data generated from HTS campaigns can be used to build comprehensive structure-activity relationship (SAR) models, providing valuable insights into the chemical features that govern the membrane-perturbing activity of peptaibols.

A typical HTS workflow for membrane-active peptides would involve the use of fluorescence-based assays to monitor membrane permeabilization in model lipid vesicles or bacterial cells. Hits from the primary screen would then be subjected to more detailed secondary assays to confirm their activity and determine their mechanism of action.

Integration of Omics Technologies for Comprehensive Biosynthesis Understanding